S-Nitroso-N-heptanoyl-D,L-penicillamine S-Nitroso-N-heptanoyl-D,L-penicillamine
Brand Name: Vulcanchem
CAS No.: 225234-00-4
VCID: VC0015808
InChI: InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17)
SMILES: CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Molecular Formula: C12H22N2O4S
Molecular Weight: 290.38 g/mol

S-Nitroso-N-heptanoyl-D,L-penicillamine

CAS No.: 225234-00-4

VCID: VC0015808

Molecular Formula: C12H22N2O4S

Molecular Weight: 290.38 g/mol

* For research use only. Not for human or veterinary use.

S-Nitroso-N-heptanoyl-D,L-penicillamine - 225234-00-4

Description

S-Nitroso-N-heptanoyl-D,L-penicillamine is a chemical compound that belongs to a class of N-substituted analogs of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) . These analogs, including S-Nitroso-N-heptanoyl-D,L-penicillamine, are investigated for their potential to influence the chemical stability and vascular action duration of S-nitrosothiols . Spectrophotometric analysis has been used to study these compounds, with findings indicating that the valeryl analog (SNVP) exhibits the most stability in solution .

Research has shown that S-nitroso-N-heptanoyl-D,L-penicillamine, along with other SNAP analogs, is affected by substances like Cu(II) and cysteine, which accelerate its decomposition . Conversely, neocuproine, a Cu(I) chelator, can slow down the decomposition of S-nitroso-N-heptanoyl-D,L-penicillamine . Studies involving SNAP analogs confirm the generation of nitric oxide (NO) from these compounds . The increased lipophilicity of SNAP analogs, due to longer side chains, may facilitate their retention in endothelium-denuded vessels, leading to prolonged vasodilation because of the slow release of NO within the tissue .

Other similar compounds include S-nitroso-N-valeryl-D,L-penicillamine and fructose-1-S-nitroso-N-acetyl-D,L-penicillamine . Researchers synthesize these compounds through acylation of D,L-penicillamine followed by S-nitrosation .

CAS No. 225234-00-4
Product Name S-Nitroso-N-heptanoyl-D,L-penicillamine
Molecular Formula C12H22N2O4S
Molecular Weight 290.38 g/mol
IUPAC Name 2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid
Standard InChI InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Standard InChIKey HBOOWOBHDQOPRF-UHFFFAOYSA-N
SMILES CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Canonical SMILES CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Synonyms SNHP; 3-(Nitrosothio)-N-(1-oxoheptyl)valine;
PubChem Compound 5057706
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator